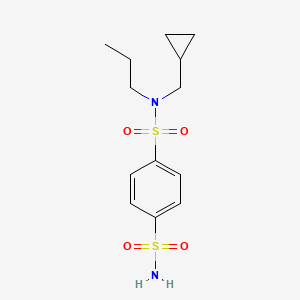

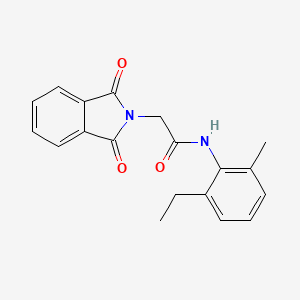

![molecular formula C22H24N6O2 B5522697 6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)

6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine often involves multi-step chemical reactions, starting from basic heterocyclic systems to achieve the desired structural features. For instance, Youssef et al. (2005) described a comprehensive synthesis route for heterocyclic systems that could be adapted for the synthesis of related compounds, showcasing the versatility and complexity of synthetic strategies in organic chemistry (Youssef et al., 2005).

Molecular Structure Analysis

The molecular structure of 6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine and related compounds is characterized by the presence of several functional groups and a complex heterocyclic core. The X-ray crystallography studies, as mentioned by Chinthal et al. (2021), provide insights into the three-dimensional configurations, intermolecular interactions, and supramolecular assemblies, crucial for understanding the compound's chemical behavior and reactivity (Chinthal et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its structural components. For example, the interaction with various nucleophiles, electrophiles, and reagents can lead to a wide range of derivatives, showcasing the compound's reactivity. Studies by Barlin et al. (1989, 1992, 1993) and others on related compounds emphasize the diverse chemical behavior and potential for generating new molecules with varied biological activities (Barlin et al., 1989), (Barlin et al., 1992), (Barlin et al., 1993).

科学的研究の応用

Pharmacological Characteristics and Metabolic Pathways

6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine belongs to a class of arylpiperazine derivatives, which have found clinical applications in the treatment of various neuropsychiatric disorders such as depression, psychosis, and anxiety. These compounds, including the piperazine derivatives, undergo extensive pre-systemic and systemic metabolism involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, which are significant in the context of their pharmacological action. The metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives, and are then primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are excreted as conjugates. This pathway highlights the drug's metabolic fate and its potential interaction with various neurotransmitter systems (Caccia, 2007).

Therapeutic Use in Neuropsychiatric Disorders

Further exploring the therapeutic potential of such compounds, research has been conducted on the dopamine D2 receptor ligands, which play a critical role in the treatment of neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The central structure for high D2 receptor affinity includes an aromatic moiety, cyclic amine, and a central linker, which are crucial for the compound's pharmacological action. This research provides insights into the design and function of novel D2 receptor ligands developed in recent years, contributing to the understanding of their role in treating neuropsychiatric conditions (Jůza et al., 2022).

Piperazine Derivatives as Versatile Medicinal Scaffolds

Piperazine derivatives serve as a significant scaffold in drug design, demonstrating a wide range of therapeutic applications beyond neuropsychiatric disorders. These compounds have been incorporated into drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The flexibility of the piperazine ring and the impact of substituent modification on the pharmacokinetic and pharmacodynamic properties of the resulting molecules underscore the versatility and potential of piperazine derivatives in drug discovery and development (Rathi et al., 2016).

特性

IUPAC Name |

(2-methoxyphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-16-7-8-19(23-15-16)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)17-5-3-4-6-18(17)30-2/h3-10,15H,11-14H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCKESPWDXJMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)

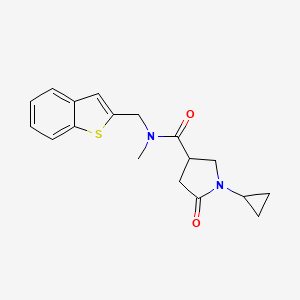

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)

![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)

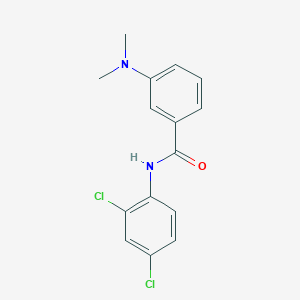

![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)

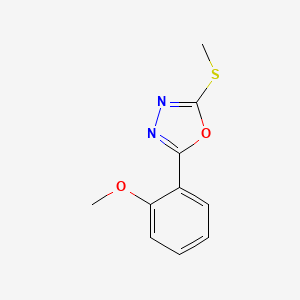

![2,2'-{[4-(methylthio)benzyl]imino}diethanol](/img/structure/B5522718.png)

![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)